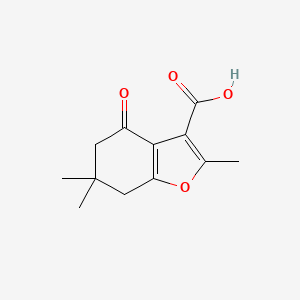

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Description

Chemical Structure and Properties 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (CAS: 56671-28-4) is a bicyclic compound featuring a tetrahydrobenzofuran core with a carboxylic acid group at position 3, an oxo group at position 4, and two methyl substituents at position 4. Its molecular formula is C₁₁H₁₂O₄ (average mass: 208.21 g/mol; exact mass: 208.07356) . Key physical properties include a melting point of 140°C, boiling point of 383.5°C, and density of 1.406 g/cm³ . The compound’s canonical SMILES is C1CC2=C(C(=O)C1)C(=CO2)C(=O)O, highlighting its partially saturated bicyclic structure and functional groups .

The compound is primarily used as a building block in organic synthesis, pharmacological research, and as a reference standard .

Properties

IUPAC Name |

2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-6-9(11(14)15)10-7(13)4-12(2,3)5-8(10)16-6/h4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUBGUZEGNBNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of potassium 3-ketocyclohex-1-enolate with ethyl bromopyruvate under alkaline conditions, followed by acidification . The methanol solution of resorcinol and potassium hydroxide is used to react with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, including cyclization and acidification, which can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that derivatives of benzofuran compounds exhibit antimicrobial properties. Studies have shown that modifications to the benzofuran structure can enhance activity against various pathogens.

- Anti-inflammatory Properties : Compounds similar to 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid have been investigated for their potential to inhibit inflammatory pathways.

- Anticancer Activity : The structural features of this compound suggest potential anticancer properties. Research has focused on its ability to induce apoptosis in cancer cell lines.

Synthetic Applications

-

Building Block for Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules due to its functional groups that can undergo further chemical transformations.

- Data Table :

- Ligand Development : Its ability to coordinate with metal ions makes it useful in developing ligands for catalysis and material science applications.

Biological Research Applications

- Mechanistic Studies : The compound has been utilized in studies aimed at understanding the mechanisms of action of various biological pathways.

- Drug Design and Discovery : Its structural characteristics allow it to be a candidate for drug design efforts targeting specific receptors or enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is best understood through comparisons with analogous bicyclic carboxylic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Heterocycle Variations Benzofuran vs. Indazole/Thiophene: The benzofuran core in the target compound offers distinct electronic properties compared to indazole (e.g., COX-2 inhibitor in ) or benzothiophene derivatives (e.g., ).

Substituent Effects Methyl Groups: The 6,6-dimethyl groups in the target compound contribute to steric hindrance and metabolic stability compared to unmethylated analogs like 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid . Oxo vs. Hydroxy Groups: The 4-oxo group in the target compound enhances electrophilicity and reactivity in keto-enol tautomerism, unlike the 4-hydroxy derivative, which may favor hydrogen-bond donor interactions .

This highlights the importance of the indazole core in enzyme binding. Thiophene-based analogs (e.g., ) show varied applications, with sulfur’s electronegativity influencing binding to metalloenzymes or hydrophobic targets.

Physicochemical Properties

- Acidity : The target compound’s carboxylic acid group (pKa ~3–4) is comparable to other derivatives but less acidic than benzo[c]thiophene analogs (predicted pKa 3.25 in ).

- Solubility : The 2,6,6-trimethyl substitution reduces water solubility compared to unmethylated derivatives, as seen in the 2-methyl analog (95% purity, high cost ).

Research Findings and Implications

- Synthetic Utility : The target compound’s methyl and oxo groups make it a versatile intermediate for derivatization, as seen in the synthesis of COX-2 inhibitors and thiophene-based molecules .

- Safety Profile : The compound’s safety data (S26: avoid inhalation; S36/37/39: wear protective equipment ) aligns with standard carboxylic acid handling protocols, contrasting with thiophene derivatives that may require additional precautions due to sulfur content.

Biological Activity

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 236.26 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that various substituted benzofurans can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Analgesic Effects

A notable study evaluated the analgesic activity of compounds related to this compound using the hot plate method on mice. The results demonstrated that certain derivatives exhibited analgesic effects comparable to or exceeding those of standard analgesics like metamizole. The efficacy was quantified with an effective dose (ED50) significantly lower than control groups, indicating potent analgesic properties .

Table 1: Analgesic Activity Comparison

| Compound | ED50 (mg/kg) | Control (Metamizole) |

|---|---|---|

| 2,6,6-Trimethyl-4-oxo derivative | 16.60 ± 1.00 | 10.30 ± 0.60 |

| Other derivatives | Varies | N/A |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : Similar to other benzofuran derivatives, it may disrupt microbial membranes leading to cell death.

- Radical Scavenging : The antioxidant properties are likely due to its ability to donate electrons and neutralize free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various disease models:

- Pain Management : A study involving animal models demonstrated significant pain relief when administered derivatives of this compound.

- Infection Control : Clinical observations noted reduced infection rates when using formulations containing this compound in combination with traditional antibiotics.

Q & A

Basic: What are the recommended synthetic routes for 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclization of substituted cyclohexenone derivatives. A typical approach involves:

- Step 1: Condensation of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (a common intermediate) under acidic conditions to form the benzofuran core .

- Step 2: Hydrolysis of the ethyl ester group using aqueous NaOH or LiOH to yield the carboxylic acid .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended.

- Characterization: Confirm structure via NMR (δ 1.2–1.4 ppm for methyl groups, δ 2.5–3.0 ppm for tetrahydro ring protons) and LC-MS (exact mass: 265.131 g/mol) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Rigorous spectroscopic and chromatographic methods are employed:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

- HPLC Purity Analysis:

Advanced: What strategies are used to evaluate its antioxidant and anti-inflammatory potential?

Methodological Answer:

- Antioxidant Assays:

- DPPH Radical Scavenging: Measure IC values at 517 nm; compare to ascorbic acid as a positive control .

- FRAP (Ferric Reducing Antioxidant Power): Quantify Fe to Fe reduction via absorbance at 593 nm .

- Anti-inflammatory Screening:

Advanced: How can researchers investigate its mechanism of action in protein misfolding diseases (e.g., Parkinson’s)?

Methodological Answer:

- Protein Complementation Assay:

- Hsp90 Inhibition Studies:

- Cytotoxicity Rescue Assays:

Advanced: What analytical challenges arise in assessing its purity, and how are they resolved?

Methodological Answer:

- Challenge 1: Residual solvents (e.g., THF, ethyl acetate) in synthetic batches.

- Challenge 2: Diastereomer formation during cyclization.

- Challenge 3: Degradation under acidic conditions.

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Modification Sites:

- Biological Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.